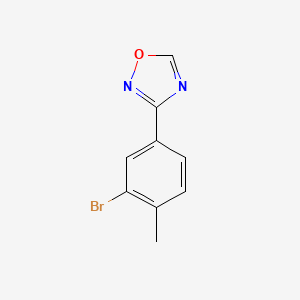![molecular formula C10H19NO B6262696 2-oxaspiro[5.5]undecan-5-amine CAS No. 1555761-55-1](/img/no-structure.png)
2-oxaspiro[5.5]undecan-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxaspiro[5.5]undecan-5-amine (also known as 2-Oxa-5.5-undecane-5-amine or 2-Oxa-5.5-undecane-5-amine) is an organic compound with a molecular formula of C10H19NO. It is a heterocyclic amine, which is an important group of compounds in organic chemistry. 2-Oxa-5.5-undecane-5-amine is used in various scientific research applications, such as drug synthesis, enzyme inhibition, and biocatalysis. It is also used in the synthesis of other compounds, including pharmaceuticals and materials.
Applications De Recherche Scientifique
2-Oxa-5.5-undecane-5-amine has a wide range of scientific research applications. It is used in drug synthesis, enzyme inhibition, and biocatalysis. In drug synthesis, 2-Oxa-5.5-undecane-5-amine is used as an intermediate in the synthesis of various pharmaceuticals. In enzyme inhibition, it is used to inhibit the activity of certain enzymes, such as cytochrome P450. In biocatalysis, it is used to catalyze the formation of various compounds from natural substrates.
Mécanisme D'action
The mechanism of action of 2-Oxa-5.5-undecane-5-amine is not fully understood. It is believed to act as a nucleophile, which is a molecule that can donate electrons to form a covalent bond with another molecule. This can result in the formation of various compounds, such as pharmaceuticals, from natural substrates.
Biochemical and Physiological Effects
2-Oxa-5.5-undecane-5-amine has been shown to have a variety of biochemical and physiological effects. In studies, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to have an anti-inflammatory effect in animal models. In addition, it has been found to have an antioxidant effect, which may be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Oxa-5.5-undecane-5-amine has several advantages and limitations for lab experiments. One of the major advantages is its low cost, which makes it an attractive choice for researchers. It is also relatively easy to synthesize, which makes it a good choice for laboratory use. However, it is not very stable, which can make it difficult to store and use in experiments.
Orientations Futures
There are a number of potential future directions for 2-Oxa-5.5-undecane-5-amine research. One potential area of research is the development of new synthesis methods for the compound. Another potential area of research is the investigation of its biochemical and physiological effects, such as its anti-inflammatory and antioxidant effects. Finally, further research into its mechanism of action could lead to new applications for the compound.
Méthodes De Synthèse
2-Oxa-5.5-undecane-5-amine can be synthesized from a variety of starting materials. The most common method is the condensation of an alkyl halide with an amine in the presence of an acid catalyst. This method produces a primary amine, which can then be converted to the desired 2-Oxa-5.5-undecane-5-amine product. Other methods for the synthesis of 2-Oxa-5.5-undecane-5-amine include the reaction of a primary amine with an aldehyde or ketone in the presence of a base catalyst, or the reaction of an alkene with an amine in the presence of a Lewis acid catalyst.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxaspiro[5.5]undecan-5-amine involves the formation of the spirocyclic ring system through a cyclization reaction. The amine group is introduced through a reductive amination reaction using an appropriate amine precursor. The synthesis pathway can be divided into two main steps: (1) synthesis of the spirocyclic ring system and (2) introduction of the amine group.", "Starting Materials": [ "1,6-dibromohexane", "2-bromo-2-methylbutane", "sodium hydride", "ethyl acetate", "sodium borohydride", "an appropriate amine precursor" ], "Reaction": [ "Step 1: Synthesis of the spirocyclic ring system", "1.1. Deprotonation of 1,6-dibromohexane with sodium hydride in ethyl acetate to form the corresponding carbanion.", "1.2. Reaction of the carbanion with 2-bromo-2-methylbutane to form the spirocyclic intermediate.", "1.3. Reduction of the intermediate with sodium borohydride to form the desired product, 2-oxaspiro[5.5]undecan-5-ol.", "1.4. Oxidation of the alcohol to the corresponding aldehyde using an appropriate oxidizing agent such as PCC or Swern oxidation.", "1.5. Cyclization of the aldehyde with an appropriate amine precursor to form the spirocyclic amine product.", "Step 2: Introduction of the amine group", "2.1. Reductive amination of the aldehyde with an appropriate amine precursor using sodium borohydride as the reducing agent to form the desired product, 2-oxaspiro[5.5]undecan-5-amine." ] } | |
Numéro CAS |
1555761-55-1 |
Nom du produit |
2-oxaspiro[5.5]undecan-5-amine |
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.3 |
Pureté |
85 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



